REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:14])[CH:11]([CH3:13])[CH3:12])=[CH:6][CH:5]=1)([O-])=O.O.O.Cl[Sn]Cl.C(OCC)(=O)C.CCN(CC)CC>CN(C=O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10](=[O:14])[CH:11]([CH3:12])[CH3:13])=[CH:8][CH:9]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C(C(C)C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4.67 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
solid
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction is stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a white, solid precipitate formed
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through celite
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate
|
Type
|
WAIT
|
Details
|
left a yellow solid which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=C1)C(C(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |